N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide
Description
N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-12(2)22-27(24,25)13-7-8-16(20)15(11-13)19(23)21-17-9-10-26-18-6-4-3-5-14(17)18/h3-8,11-12,17,22H,9-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHASHKGNMLXJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the condensation of 3,4-dihydro-2H-chromen-4-ol with 2-fluoro-5-(propan-2-ylsulfamoyl)benzoic acid under acidic conditions. The reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the fluorine atom or the sulfamoyl group.
Substitution: Substitution reactions can introduce new substituents at different positions on the benzamide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized chromene derivatives, reduced benzamide derivatives, and substituted benzamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide can be used to study enzyme inhibition and receptor binding. Its fluorine atom and sulfamoyl group can interact with biological targets, making it a useful tool in drug discovery.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests that it could be developed into a drug for treating various diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and sulfamoyl group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-methylphenyl)acetamide
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one
Tegoprazan analogues
Uniqueness: N-(3,4-dihydro-2H-chromen-4-yl)-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide stands out due to its unique combination of a chromene core, fluorine atom, and propan-2-ylsulfamoyl group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
